Stat5-IN-2
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Overview
Description
Stat5-IN-2 is a potent inhibitor of the transcription factor signal transducer and activator of transcription 5 (STAT5). STAT5 is constitutively activated in various hematologic malignancies, including chronic myelogenous leukemia, acute myelogenous leukemia, acute lymphocytic leukemia, and Hodgkin lymphoma . This compound has shown significant anti-leukemic activity in cell lines such as K562 and KU812 .
Preparation Methods
The synthesis of Stat5-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
Stat5-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions: The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
Stat5-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of STAT5 and its effects on various biochemical pathways.
Biology: this compound is employed in research to understand the role of STAT5 in cell proliferation, survival, and differentiation.
Medicine: The compound is investigated for its potential therapeutic applications in treating hematologic malignancies and other cancers driven by constitutive STAT5 activation.
Industry: This compound is used in the development of new therapeutic agents and in the screening of potential drug candidates .
Mechanism of Action
Stat5-IN-2 exerts its effects by directly binding to the SH2 domain of STAT5, thereby preventing its activation, dimerization, and nuclear translocation. This inhibition disrupts STAT5-dependent gene transcription, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The molecular targets and pathways involved include the JAK-STAT signaling pathway, which is critical for the regulation of immune responses, cell growth, and survival .
Comparison with Similar Compounds
Stat5-IN-2 is unique in its high selectivity and potency for STAT5 inhibition compared to other similar compounds. Some similar compounds include:
Stafib-2: A highly selective inhibitor of STAT5B with improved potency.
AC-4-130: A potent STAT5 SH2 domain inhibitor that disrupts STAT5 activation and gene transcription.
JQ1: A bromodomain and extra-terminal (BET) bromodomain inhibitor that indirectly affects STAT5 activity by targeting BRD2
These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications. This compound stands out due to its efficacy in inhibiting STAT5-dependent pathways and its potential therapeutic applications in hematologic malignancies .
Properties
IUPAC Name |
1-[2-(1H-indol-5-yloxy)ethyl]-4,4-dimethyl-6-pyridin-3-yl-2,3-dihydroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O/c1-26(2)10-13-29(14-15-30-22-6-7-24-20(16-22)9-12-28-24)25-8-5-19(17-23(25)26)21-4-3-11-27-18-21/h3-9,11-12,16-18,28H,10,13-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELIZDRKUICBJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C2=C1C=C(C=C2)C3=CN=CC=C3)CCOC4=CC5=C(C=C4)NC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.